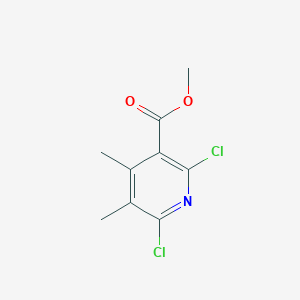
Methyl 2,6-dichloro-4,5-dimethylnicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2,6-dichloro-4,5-diméthylnicotinate de méthyle est un composé chimique de formule moléculaire C9H9Cl2NO2. Il s'agit d'un dérivé de l'acide nicotinique et se caractérise par la présence de deux atomes de chlore et de deux groupes méthyle sur le cycle pyridine. Ce composé est utilisé dans diverses réactions chimiques et a des applications dans la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le 2,6-dichloro-4,5-diméthylnicotinate de méthyle peut être synthétisé selon plusieurs méthodes. Une méthode courante implique la réaction de l'acide 2,6-dichloro-4,5-diméthylnicotinique avec le méthanol en présence d'un catalyseur tel que l'acide sulfurique. La réaction est généralement effectuée sous reflux pour assurer une estérification complète.
Méthodes de production industrielle
En milieu industriel, la production du 2,6-dichloro-4,5-diméthylnicotinate de méthyle peut impliquer l'utilisation de réacteurs à écoulement continu pour optimiser les conditions de réaction et augmenter le rendement. Le procédé peut également inclure des étapes de purification telles que la distillation ou la cristallisation pour obtenir le produit souhaité avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
Le 2,6-dichloro-4,5-diméthylnicotinate de méthyle subit diverses réactions chimiques, notamment :
Substitution nucléophile : Les atomes de chlore sur le cycle pyridine peuvent être substitués par des nucléophiles tels que les amines ou les thiols.
Oxydation : Les groupes méthyle peuvent être oxydés pour former des acides carboxyliques ou des aldéhydes.
Réduction : Le composé peut être réduit pour éliminer les atomes de chlore ou pour convertir le groupe ester en alcool.
Réactifs et conditions courants
Substitution nucléophile : Réactifs tels que le méthylate de sodium ou le tert-butylate de potassium dans un solvant aprotique comme le diméthylsulfoxyde (DMSO).
Oxydation : Réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en conditions acides.
Réduction : Réactifs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) en conditions anhydres.
Principaux produits formés
Substitution nucléophile : Formation de nicotinates substitués.
Oxydation : Formation d'acides carboxyliques ou d'aldéhydes.
Réduction : Formation d'alcools ou de produits déchlorés.
Applications De Recherche Scientifique
Le 2,6-dichloro-4,5-diméthylnicotinate de méthyle a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de divers composés organiques.
Biologie : Étudié pour ses activités biologiques potentielles et ses interactions avec les enzymes.
Médecine : Investigué pour ses effets thérapeutiques potentiels et comme précurseur pour le développement de médicaments.
Industrie : Utilisé dans la production d'agrochimiques et de produits pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action du 2,6-dichloro-4,5-diméthylnicotinate de méthyle implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le composé peut agir comme un inhibiteur ou un activateur d'enzymes spécifiques, affectant les voies biochimiques. La présence d'atomes de chlore et de groupes méthyle sur le cycle pyridine peut influencer son affinité de liaison et sa spécificité envers ces cibles.
Mécanisme D'action
The mechanism of action of methyl 2,6-dichloro-4,5-dimethylnicotinate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. The presence of chlorine atoms and methyl groups on the pyridine ring can influence its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2,6-Dichloronicotinate de méthyle
- 4,5-Diméthylnicotinate de méthyle
- 2,6-Dichloro-4-méthylnicotinate de méthyle
Unicité
Le 2,6-dichloro-4,5-diméthylnicotinate de méthyle est unique en raison de l'arrangement spécifique des groupes chlore et méthyle sur le cycle pyridine. Cette configuration structurale peut entraîner une réactivité chimique et une activité biologique distinctes par rapport à d'autres composés similaires.
Propriétés
Formule moléculaire |
C9H9Cl2NO2 |
|---|---|
Poids moléculaire |
234.08 g/mol |
Nom IUPAC |
methyl 2,6-dichloro-4,5-dimethylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H9Cl2NO2/c1-4-5(2)7(10)12-8(11)6(4)9(13)14-3/h1-3H3 |
Clé InChI |
ZVOXQRXUBCFHHV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=C1C(=O)OC)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(2Z)-2-hydroxyimino-2-thiophen-2-ylethyl]carbamate](/img/structure/B11756070.png)
![3-(Hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11756077.png)
![(6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol](/img/structure/B11756080.png)
![3,3-Difluoro-1-oxa-7-azaspiro[4.5]decane](/img/structure/B11756089.png)

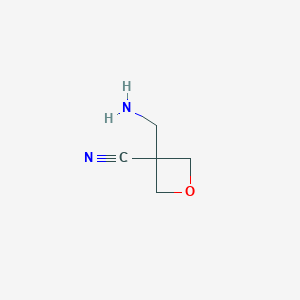
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine](/img/structure/B11756095.png)
![1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11756096.png)
![1-(2-fluoroethyl)-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11756109.png)
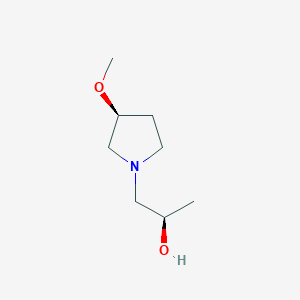
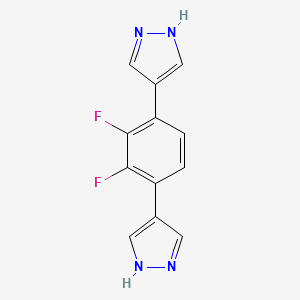
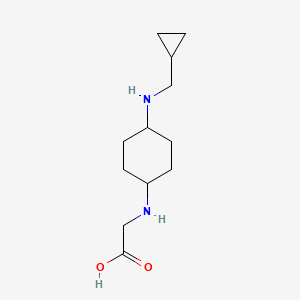
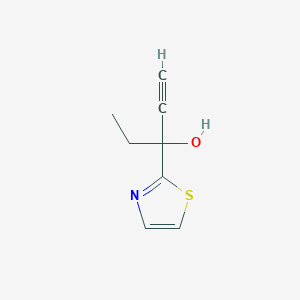
![1H-Benzotriazole, 1-[1-(4-morpholinyl)ethyl]-](/img/structure/B11756141.png)
